molecular formula C13H13NOS B325613 4-methyl-2-{[(5-methyl-2-thienyl)methylene]amino}phenol

4-methyl-2-{[(5-methyl-2-thienyl)methylene]amino}phenol

Cat. No.: B325613
M. Wt: 231.32 g/mol
InChI Key: WQCATVVBVTULPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-{[(5-methyl-2-thienyl)methylene]amino}phenol is a chemical compound known for its unique structure and properties. It belongs to the class of hydroxytoluenes and is characterized by the presence of a thiophene ring and a phenol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-{[(5-methyl-2-thienyl)methylene]amino}phenol typically involves the reaction of 4-methyl-2-aminophenol with 5-methyl-2-thiophenecarboxaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-{[(5-methyl-2-thienyl)methylene]amino}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

4-methyl-2-{[(5-methyl-2-thienyl)methylene]amino}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-2-{[(5-methyl-2-thienyl)methylene]amino}phenol involves its interaction with molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions, while the thiophene ring may engage in π-π stacking and other aromatic interactions. These interactions can influence the compound’s biological activity and its effects on various molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-{[(5-methyl-2-thienyl)methylene]amino}phenol is unique due to its specific combination of a phenol group and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

4-methyl-2-[(5-methylthiophen-2-yl)methylideneamino]phenol

InChI

InChI=1S/C13H13NOS/c1-9-3-6-13(15)12(7-9)14-8-11-5-4-10(2)16-11/h3-8,15H,1-2H3

InChI Key

WQCATVVBVTULPD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)O)N=CC2=CC=C(S2)C

Canonical SMILES

CC1=CC(=C(C=C1)O)N=CC2=CC=C(S2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-2-{[(5-methyl-2-thienyl)methylene]amino}phenol
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4-methyl-2-{[(5-methyl-2-thienyl)methylene]amino}phenol
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